(R)-3-Methylmorpholine
Overview
Description
Catalyst Activation and Organochalcogen Ligand Complexes
The study of catalyst activation using organochalcogen ligand complexes has shown that complexes with a pseudo-octahedral "piano-stool" disposition of donor atoms around Rh/Ir can be synthesized. These complexes have been used as catalysts for N-methylmorpholine N-oxide (NMO) based and Oppenauer-type oxidation of alcohols and transfer hydrogenation (TH) of carbonyl compounds. The research indicates that the Oppenauer type oxidation is somewhat slower compared to other methods, but the transfer hydrogenation process is efficient .
C-Cl Activation by Rhodium Complexes
Research into the activation of C-Cl bonds in methylene chloride by rhodium complexes has led to the simultaneous formation of bimetallic mu-methylene bridged Rh(III) complexes and dimeric Rh(III) complexes with terminal chloromethyl groups. The study provides a mechanistic proposal for the formation of these activation products and reports the synthesis of Rh(I) complexes with P-functionalized aminopyridine ligands. The structures of the oxidative addition products were confirmed by X-ray diffraction studies .
Synthesis of Chiral Methylheptanoic Acids
The synthesis of (R) and (S)-3-methylheptanoic acids has been achieved starting from chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone. This method is adaptable for the synthesis of a wide variety of chiral 3-methyl alkanoic acids, demonstrating the versatility of the approach in creating chiral compounds .
Structural Studies of Asymmetric Hydrogenation
X-ray crystal analysis has been used to determine the structure of methyl (R(+)-α-methylbenzylamine)bis(dimethylglyoximato)cobalt(III) benzene solvate. The study found that the symmetry of the bis(dimethylglyoximato)cobalt moiety is lowered due to steric repulsion from the optically active amine, which may induce asymmetry in hydrogenation catalysis .
Synthesis of Enantiomers of Insect Pheromones
Enantiomerically pure methyl hydrogen (R)-3-methylglutarate has been used to synthesize the two enantiomers of the sex pheromone of Diabrotica undecimpunctata howardi. This compound has also been employed to prepare other chiral insect pheromones, showcasing its utility as a chiral building block for biologically active compounds .
Intramolecular Reductive Amination for Morpholine Derivatives
A high yielding enantioselective synthesis of (R)-N-Boc-2-hydroxymethylmorpholine and related compounds has been achieved through proline-catalyzed asymmetric α-aminooxylation of aldehyde and palladium-catalyzed intramolecular reductive amination of azido aldehyde. This strategy is significant for the synthesis of morpholine derivatives .
Synthesis and Analysis of Isoindole Derivatives
The synthesis of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester has been explored, with characterization performed using various spectroscopic methods. Single-crystal XRD confirmed the structure, and DFT studies provided insights into the electronic properties of the compound. The research also included in vitro and in silico analysis, suggesting potential antibacterial applications .
Scientific Research Applications
It’s important to note that the use of “®-3-Methylmorpholine” should be handled by trained professionals, as it can cause skin and eye irritation . Always follow safety protocols when handling this compound.
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Synthesis of Pharmaceuticals and Bioactive Compounds “®-3-Methylmorpholine” can be used as a building block in the synthesis of pharmaceuticals and bioactive compounds . The specific methods of application and experimental procedures would depend on the particular synthesis pathway being used.
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Chiral Resolution As a chiral compound, “®-3-Methylmorpholine” can be used in chiral resolution, a process used to separate enantiomers . This involves reacting the compound with a racemic mixture, resulting in the formation of diastereomers which can be separated by conventional methods.
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Catalysis “®-3-Methylmorpholine” can potentially be used as a ligand in asymmetric catalysis . In this application, the compound would be used to influence the stereochemical outcome of a reaction.
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Material Science In material science, “®-3-Methylmorpholine” could be used in the synthesis of polymers or other materials . The specific methods of application would depend on the particular material being synthesized.
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Biochemistry In biochemistry, “®-3-Methylmorpholine” could potentially be used in the study of biological systems . For example, it could be used to synthesize probes for studying biological processes.
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Real-Time PCR “®-3-Methylmorpholine” could potentially be used in real-time PCR, a technique used in molecular biology to amplify and simultaneously quantify a targeted DNA molecule .
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Real-Time PCR “®-3-Methylmorpholine” could potentially be used in real-time PCR, a technique used in molecular biology to amplify and simultaneously quantify a targeted DNA molecule .
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Inhibitor of mTOR Triazines incorporating “®-3-Methylmorpholine” have been found to be potent inhibitors of the mammalian target of rapamycin (mTOR), a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .
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Synthesis of Hydrochloride “®-3-Methylmorpholine” can be used to synthesize hydrochloride . This compound is often used in various fields of chemistry, including the synthesis of pharmaceuticals and bioactive compounds .
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Synthesis of Liquid Compounds “®-3-Methylmorpholine” can be used in the synthesis of liquid compounds . The specific methods of application would depend on the particular synthesis pathway being used .
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Cell Culture and Transfection “®-3-Methylmorpholine” could potentially be used in cell culture and transfection, techniques used in molecular and cellular biology to grow cells in a controlled environment and introduce foreign DNA into cells .
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Cell and Gene Therapy “®-3-Methylmorpholine” could potentially be used in cell and gene therapy, a therapeutic treatment that involves altering the genes inside your body’s cells to treat or stop disease .
properties
IUPAC Name |
(3R)-3-methylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWWGMKXCYLZEG-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348918 | |
Record name | (R)-3-METHYLMORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Methylmorpholine | |
CAS RN |
74572-04-6 | |
Record name | (R)-3-Methylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74572-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-3-METHYLMORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.